molecular formula C33H24ClNO2 B14949720 1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione

1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione

Cat. No.: B14949720
M. Wt: 502.0 g/mol
InChI Key: PDCTXOJFFQSJSZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenyl group, and a propan-2-yl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The cyclization of the intermediate product is confirmed using spectroscopic techniques like FT-IR, NMR, and LCMS .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C33H24ClNO2

Molecular Weight

502.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenyl-2-(4-propan-2-ylphenyl)benzo[f]isoindole-4,9-dione

InChI

InChI=1S/C33H24ClNO2/c1-20(2)21-14-18-25(19-15-21)35-30(22-8-4-3-5-9-22)28-29(31(35)23-12-16-24(34)17-13-23)33(37)27-11-7-6-10-26(27)32(28)36/h3-20H,1-2H3

InChI Key

PDCTXOJFFQSJSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C3C(=C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6

Origin of Product

United States

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